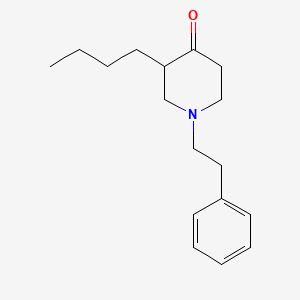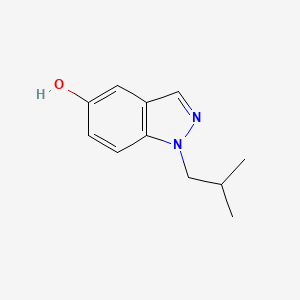![molecular formula C12H18N4O5S B8627159 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8627159.png)
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of 4-methylmorpholine. This can be achieved through the reaction of 4-methylmorpholine with formaldehyde and hydrogen cyanide under basic conditions.
Introduction of the Nitro Group: The next step involves the nitration of the benzene ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the nitro-substituted benzene derivative with a suitable sulfonamide reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylmorpholine: A simpler compound with a similar morpholine ring structure.
3-Nitrobenzenesulfonamide: A compound with a similar nitro and sulfonamide group but lacking the morpholine ring.
4-Methylmorpholin-2-yl)methanamine: A compound with a similar morpholine ring and amine group but lacking the nitro and sulfonamide groups.
Uniqueness
4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H18N4O5S |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
4-[(4-methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O5S/c1-15-4-5-21-9(8-15)7-14-11-3-2-10(22(13,19)20)6-12(11)16(17)18/h2-3,6,9,14H,4-5,7-8H2,1H3,(H2,13,19,20) |
Clave InChI |
YUIDEHBYBLHMEW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride](/img/structure/B8627093.png)
![N-Methyl-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8627096.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)
![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)







![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)
